N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide
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Description
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide, also known as compound 1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Computational and Pharmacological Evaluation
Computational and pharmacological evaluations of heterocyclic derivatives, including pyrazole novel derivatives, have shown their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Studies indicate that these compounds exhibit moderate to potent effects in binding assays against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), correlating with their pharmacological activities (Faheem, 2018).
Synthesis and Theoretical Studies
The synthesis and characterization of novel pyranopyrazoles have been detailed, showcasing their potential in contributing to the understanding of molecular structures through Density Functional Theory calculations. These studies provide insights into the spatial characteristics, nodal patterns, and atomic contributions of the molecules, indicating their applicability in material science and molecular engineering (Al-Amiery et al., 2012).
Anticonvulsant Agents
New 2-pyrazoline derivatives have been synthesized and tested for their anticonvulsant activity, showcasing their potential in developing new therapeutic agents for treating seizures. These compounds have been evaluated through maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, highlighting their efficacy in preclinical models (Bhandari, Tripathi, & Saraf, 2013).
Antimicrobial and Anti-proliferative Activities
Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These studies highlight the compounds' effectiveness against various microbial strains and their potential in inhibiting tumor cell proliferation, presenting a promising avenue for the development of new anticancer and antimicrobial agents (Mansour et al., 2020).
properties
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-22(17-11-10-15-6-4-5-7-16(15)12-17)23-21-19-13-27-14-20(19)24-25(21)18-8-2-1-3-9-18/h1-12H,13-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAOHUCSGBDKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide |
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